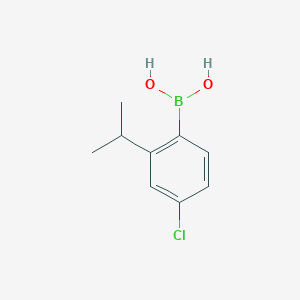

(4-Chloro-2-isopropylphenyl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by a carbon-boron bond, are appreciated for their dual nature. They are stable, often crystalline solids that are amenable to purification by recrystallization and are compatible with a wide range of functional groups. This stability, coupled with their reactivity in a multitude of chemical transformations, makes them indispensable intermediates. Their low toxicity compared to other organometallic reagents further enhances their appeal in both academic and industrial laboratories. The boronic acid functional group can be readily converted into other functional groups, including hydroxyls, amines, and halides, showcasing their synthetic utility beyond their well-known role in cross-coupling reactions.

Overview of Substituted Phenylboronic Acids in Advanced Chemical Transformations

Substituted phenylboronic acids are a prominent class of arylboronic acids that have been extensively utilized in the formation of carbon-carbon and carbon-heteroatom bonds. The substituents on the phenyl ring can modulate the electronic and steric properties of the boronic acid, thereby influencing its reactivity and the properties of the resulting products. These compounds are most famously employed in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, which are common motifs in medicinally active compounds. libretexts.org Beyond this, substituted phenylboronic acids participate in a variety of other advanced chemical transformations, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and additions to imines and carbonyls.

Positioning of (4-Chloro-2-isopropylphenyl)boronic Acid within the Arylboronic Acid Repertoire

This compound is a distinct member of the substituted phenylboronic acid family. Its structure is characterized by a chlorine atom at the para position and a sterically demanding isopropyl group at the ortho position relative to the boronic acid moiety. This specific substitution pattern is anticipated to impart unique reactivity to the molecule. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring, while the bulky isopropyl group can introduce significant steric hindrance around the reactive center. This steric bulk can play a crucial role in controlling the regioselectivity of certain reactions and may require specifically tailored reaction conditions to achieve efficient transformations. rsc.orgresearchgate.net

Scope and Objectives of Research on this compound

Research into this compound is primarily driven by its potential as a building block in the synthesis of complex organic molecules. The key objectives of investigating this compound include the development of efficient and scalable synthetic routes for its preparation. Furthermore, a central goal is to explore its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, with a focus on understanding how the interplay of its electronic and steric features influences reaction outcomes. The ultimate aim is to leverage its unique structural attributes for the targeted synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-chloro-2-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c1-6(2)8-5-7(11)3-4-9(8)10(12)13/h3-6,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNSZJKOGVAOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395084-16-8 | |

| Record name | [4-chloro-2-(propan-2-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Structural Characteristics

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the interactive table below.

| Property | Value |

| CAS Number | 1395084-16-8 |

| Molecular Formula | C9H11BClO2 |

| Molecular Weight | 197.44 g/mol |

| Melting Point | 130 - 135 °C |

| Appearance | White to off-white solid |

Structural Elucidation

The molecular structure of this compound features a benzene (B151609) ring substituted with a boronic acid group [-B(OH)2], a chlorine atom, and an isopropyl group. The IUPAC name for this compound is this compound.

The spatial arrangement of the substituents on the phenyl ring is critical to its chemical behavior. The bulky isopropyl group at the 2-position creates significant steric hindrance around the boronic acid moiety at the 1-position. The chlorine atom is located at the 4-position, influencing the electron density of the aromatic ring through its inductive and resonance effects.

Reactivity and Transformational Chemistry of 4 Chloro 2 Isopropylphenyl Boronic Acid

Fundamental Reaction Mechanisms of Arylboronic Acids

Arylboronic acids are versatile reagents in organic synthesis, primarily known for their role in palladium-catalyzed cross-coupling reactions. The fundamental reactivity of arylboronic acids is centered around the boron atom and its ability to undergo transmetalation. The general mechanism of the Suzuki-Miyaura coupling, a key reaction involving arylboronic acids, proceeds through a catalytic cycle involving a palladium catalyst. numberanalytics.comlibretexts.org This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species. numberanalytics.comwikipedia.org The rate of this step is influenced by the nature of the halide, with reactivity generally decreasing in the order of I > Br > Cl. libretexts.org

The subsequent and crucial step is transmetalation , where the organic group from the boronic acid is transferred to the palladium(II) complex. researchgate.netrsc.org This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate (B1201080) species. wikipedia.org The exact mechanism of transmetalation has been the subject of extensive study, with evidence suggesting the formation of intermediate palladium complexes with Pd-O-B linkages. chemrxiv.org An open coordination site on the palladium complex is considered necessary for efficient transmetalation. researchgate.net

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. numberanalytics.comnumberanalytics.com This step is generally fast and results in the formation of the desired cross-coupled product. numberanalytics.com

Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other transformations. For instance, they can undergo copper-catalyzed homocoupling, a reaction that is thought to proceed through successive B-to-Cu(II) transmetalations. mdpi.com Arylboronic acids have also been utilized as catalysts themselves in reactions such as amidations and C-alkylation of benzylic alcohols. rsc.orgnih.gov The diverse reactivity of arylboronic acids stems from the dynamic nature of the boronate ester bond and their susceptibility to various reaction conditions, including pH and the presence of reactive oxygen species. rsc.org

Cross-Coupling Reactions Involving (4-Chloro-2-isopropylphenyl)boronic Acid

This compound serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Its utility is demonstrated in both palladium-catalyzed and copper-catalyzed transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. musechem.com

This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials. musechem.com The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on both coupling partners. numberanalytics.com The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tailored to the specific substrates being coupled. musechem.com

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides This table is for illustrative purposes and does not represent exhaustive data.

| Aryl/Heteroaryl Halide | Catalyst System | Product |

| Iodobenzene | [Pd(PPh₃)₄] | 4-Chloro-2-isopropyl-1,1'-biphenyl |

| 2-Bromopyridine | [Pd₂(dba)₃]/XPhos | 2-(4-Chloro-2-isopropylphenyl)pyridine |

| 4-Bromoanisole | [Pd(OAc)₂]/SPhos | 4'-Methoxy-4-chloro-2-isopropyl-1,1'-biphenyl |

While the Suzuki-Miyaura coupling is most commonly employed for the synthesis of biaryls, its application extends to the coupling of arylboronic acids with alkyl and vinyl halides. The coupling with vinyl halides proceeds with retention of the stereochemistry of the double bond. wikipedia.org Cross-coupling with alkyl halides has also been reported, providing a direct route to alkyl-substituted aromatic compounds. youtube.com However, side reactions such as β-hydride elimination can be a competing pathway when using alkyl halides with β-hydrogens. libretexts.org The steric hindrance from the ortho-isopropyl group in this compound can influence the reaction outcome, sometimes favoring coupling with less sterically demanding terminal alkyl halides. nih.gov

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and, more critically, the associated ligands. Electron-rich and bulky ligands are known to facilitate the key steps of the catalytic cycle. libretexts.org

Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), promote the oxidative addition step, which is often the rate-determining step, particularly with less reactive aryl chlorides. yonedalabs.com

Bulky ligands can accelerate the reductive elimination step, leading to faster product formation and regeneration of the active catalyst. yonedalabs.com

Commonly used catalyst systems include palladium(II) acetate (B1210297) [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] as the palladium source, combined with a variety of phosphine-based ligands like triphenylphosphine (B44618) (PPh₃), XPhos, or SPhos. acs.org For challenging couplings, more specialized ligands may be required to overcome issues like steric hindrance or low reactivity. The development of new and more efficient catalyst systems remains an active area of research to broaden the scope and utility of the Suzuki-Miyaura reaction. nih.gov

Beyond palladium-catalyzed reactions, this compound can also be utilized in copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam reactions. These reactions enable the formation of carbon-heteroatom bonds, specifically C-O, C-N, and C-S bonds, providing a valuable alternative to traditional methods.

The Chan-Lam reaction typically involves the coupling of a boronic acid with an alcohol (for C-O bonds), an amine (for C-N bonds), or a thiol (for C-S bonds) in the presence of a copper catalyst, often with an oxidant such as oxygen from the air. This methodology is attractive due to the relative abundance and lower cost of copper compared to palladium.

The proposed mechanism for these reactions involves the transmetalation of the aryl group from the boronic acid to a copper(II) species. mdpi.com The resulting organocopper(II) intermediate can then undergo reductive elimination with the heteroatom nucleophile to form the desired product and a copper(0) species, which is then re-oxidized to copper(II) to continue the catalytic cycle. Alternatively, the organocopper(II) species might be oxidized to a copper(III) intermediate before reductive elimination. mdpi.com

Table 2: Examples of Chan-Lam Reactions This table is for illustrative purposes and does not represent exhaustive data.

| Coupling Partner | Catalyst | Product Type |

| Phenol | Cu(OAc)₂ | Aryl ether |

| Aniline | Cu(OAc)₂ | Aryl amine |

| Thiophenol | CuI | Aryl sulfide |

The Chan-Lam reaction provides a powerful and complementary method to palladium-catalyzed couplings for the synthesis of a diverse range of compounds containing aryl-heteroatom linkages.

Other Transition Metal-Catalyzed Coupling Reactions

While Suzuki-Miyaura coupling is the most prominent reaction of this compound, it also participates in other transition metal-catalyzed transformations. These reactions leverage different catalysts to form a variety of chemical bonds, expanding the synthetic utility of this boronic acid.

Rhodium-catalyzed reactions, for instance, are employed for the asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins, such as nitroalkenes and 4-oxobutenamides. These reactions are valuable for the enantioselective synthesis of chiral compounds. The use of chiral diene ligands with a rhodium complex can achieve high yields and excellent enantioselectivities, even with low catalyst loadings. Mechanistic studies suggest that for some rhodium-catalyzed conjugate additions, regioselectivity is controlled by electronic effects, while steric interactions between the ligand and the substrate determine the enantioselectivity.

Copper-catalyzed reactions, particularly the Chan-Lam coupling, facilitate the formation of carbon-heteroatom bonds. This methodology allows for the N-arylation and O-arylation of various substrates, including pyranoquinolinones and 2-aminobenzothiazoles, with arylboronic acids at room temperature, often without the need for a ligand. The reaction is sensitive to the substituents on the arylboronic acid, with halogen-substituted phenylboronic acids often providing good yields. Additionally, copper-catalyzed ipso-amidation of arylboronic acids with nitriles offers a direct route to N-aryl amides.

Iron-catalyzed cross-coupling reactions have also been developed for the synthesis of N-aryl amides from arylboronic acids and N-methoxy amides, providing a more economical and environmentally friendly alternative to some noble metal-catalyzed processes. Furthermore, visible-light-induced iron catalysis can achieve the synthesis of N-aryl amides from nitroarenes and chloroalkanes.

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Rhodium/Chiral Diene Ligand | Nitroalkenes | Chiral Nitro Compounds | Asymmetric 1,4-addition, high enantioselectivity. |

| Rhodium/P-chiral Diphosphine | 4-Oxobutenamides | Chiral Oxobutanamides | High regio- and enantioselectivity. |

| Copper(II) Acetate | Pyranoquinolinones | N-Aryl Pyranoquinolinones | N-arylation at room temperature without a ligand. |

| Copper(II) Acetate | 2-Aminobenzothiazoles | N-Aryl-2-aminobenzothiazoles | C-N coupling under open vessel conditions. |

| Copper(II) Bromide | Nitriles | N-Aryl Amides | Ligand-free ipso-amidation. |

| Iron(III) Chloride | N-Methoxy Amides | N-Aryl Amides | Additive-free cross-coupling. |

Electrophilic and Nucleophilic Substitutions on the Boronic Acid Moiety

The boronic acid group of this compound can be replaced through ipso-substitution reactions, where an electrophile or nucleophile directly displaces the C-B bond. These transformations provide a regioselective method to introduce a variety of functional groups onto the aromatic ring.

Electrophilic Ipso-Substitution:

Halodeboronation is a common electrophilic ipso-substitution where the boronic acid is replaced by a halogen. This can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) can be used for chlorination, bromination, and iodination, respectively. These reactions are often mild and can tolerate a range of functional groups. The reaction of arylboronic acids with N-chlorosuccinimide (NCS) in the presence of sodium halides in water provides a transition-metal-free method for ipso-halogenation. Copper catalysts can also be employed for the halogenation of arylboronic acids. Mechanistic studies suggest that some of these reactions proceed through a boronate-driven ipso-substitution pathway, which can be catalyzed by a general Lewis base.

Ipso-hydroxylation, the replacement of the boronic acid group with a hydroxyl group to form a phenol, can be accomplished using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), Oxone®, and meta-chloroperoxybenzoic acid (mCPBA). The use of tertiary amine N-oxides offers a mild and rapid method for ipso-hydroxylation with broad functional group tolerance.

Nucleophilic Ipso-Substitution:

While less common for arylboronic acids themselves, nucleophilic ipso-substitution can be considered in the context of Sandmeyer-type reactions, though this typically involves diazonium salt intermediates rather than a direct attack on the boronic acid.

| Reaction Type | Reagent(s) | Product Functional Group | Key Features |

| Ipso-Chlorination | N-Chlorosuccinimide (NCS) / NaCl | Aryl Chloride | Transition-metal-free, performed in water. |

| Ipso-Bromination | N-Bromosuccinimide (NBS) | Aryl Bromide | Mild conditions. |

| Ipso-Iodination | N-Iodosuccinimide (NIS) | Aryl Iodide | Tolerates various functional groups. |

| Ipso-Hydroxylation | Hydrogen Peroxide (H₂O₂) | Phenol | Common and effective oxidation. |

| Ipso-Hydroxylation | Tertiary Amine N-Oxides | Phenol | Mild, rapid, and broad functional group tolerance. |

Derivatization of the Boronic Acid Group to Esters and Amides

The boronic acid functionality of this compound can be readily converted into boronic esters and amides. This derivatization is often performed to modify the reactivity of the compound, improve its stability, or facilitate its purification.

Boronic Esters:

Boronic esters are commonly formed by the condensation reaction of the boronic acid with a diol. Pinacol (B44631) esters, formed with pinacol (2,3-dimethyl-2,3-butanediol), are particularly prevalent due to their stability and ease of handling. The reaction is typically carried out in a suitable solvent like diethyl ether with a dehydrating agent such as magnesium sulfate. These pinacol esters are often used in Suzuki-Miyaura coupling reactions.

Diethanolamine (DEA) esters are another important class of boronic acid derivatives. They are known for their high crystallinity, which facilitates their purification and handling. The synthesis of DEA esters can be achieved through esterification or transesterification from the corresponding boronic acid or another boronic ester.

Boronic Amides:

The term "boronic amides" can refer to N-aryl amides synthesized from the boronic acid, as discussed in the context of transition metal-catalyzed reactions. For instance, the copper-catalyzed reaction of arylboronic acids with nitriles provides a direct route to N-aryl amides. In this transformation, the boronic acid acts as an arylating agent.

| Derivative | Reagent(s) | Key Features |

| Pinacol Ester | Pinacol, Magnesium Sulfate | Stable, commonly used in cross-coupling. |

| Diethanolamine Ester | Diethanolamine | Crystalline, easy to handle and purify. |

| N-Aryl Amide | Nitrile, Copper(II) Bromide | Direct synthesis of amides via ipso-amidation. |

Applications of 4 Chloro 2 Isopropylphenyl Boronic Acid in Complex Molecular Synthesis

Role as a Precursor for Advanced Organic Scaffolds

The primary role of (4-Chloro-2-isopropylphenyl)boronic acid in the synthesis of advanced organic scaffolds is realized through its participation in palladium-catalyzed cross-coupling reactions. Organoboron compounds are extensively used as key intermediates and building blocks in organic chemistry. nih.gov The boronic acid functional group allows for the precise and predictable formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. nih.govchemrxiv.org

By employing this compound, synthetic chemists can introduce the 4-chloro-2-isopropylphenyl fragment into a larger molecule. This specific fragment can be crucial for tuning the steric and electronic properties of the final compound. The bulky isopropyl group can enforce specific conformations or create pockets in a molecule, which is often a key design element in developing enzyme inhibitors or materials with specific binding properties. The chlorine atom, an electron-withdrawing group, modifies the electronic nature of the aromatic ring and provides an additional site for further functionalization. This dual functionality makes it a strategic precursor for creating diverse and complex molecular frameworks that are otherwise difficult to access.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Boronic acids are known to participate in several types of MCRs, with the Petasis borono-Mannich (PBM) reaction being a prominent example. wikipedia.orgnih.gov The Petasis reaction is a versatile method for synthesizing substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org

This compound can serve as the organoboron component in such reactions. For instance, in a Petasis reaction, it could react with an amine (e.g., a secondary amine like morpholine) and a carbonyl compound (e.g., glyoxylic acid) to generate a highly functionalized α-amino acid derivative. The reaction tolerates a wide range of functional groups and often proceeds under mild conditions. rsc.org The incorporation of the 4-chloro-2-isopropylphenyl group via an MCR provides a rapid and atom-economical route to complex molecules, making it a powerful strategy in combinatorial chemistry and drug discovery. nih.govacs.org

Synthesis of Polyaromatic Systems and Biaryl Compounds via Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for synthesizing biaryl and polyaromatic compounds. nih.govresearchgate.net This palladium-catalyzed reaction couples an organoboron reagent, such as this compound, with an organohalide or triflate. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

This compound is an ideal coupling partner for introducing its sterically demanding and electronically modified phenyl ring into biaryl systems. For example, its reaction with an aryl bromide under standard Suzuki-Miyaura conditions (a palladium catalyst and a base) would yield a substituted biphenyl. The steric hindrance provided by the ortho-isopropyl group can influence the final conformation of the biaryl product, potentially leading to molecules with restricted bond rotation. This reaction is fundamental in constructing core structures found in many pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). nih.govrsc.org

| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | K2CO3 | Toluene/Water | 4'-Chloro-2'-isopropyl-4-nitrobiphenyl |

| 2-Bromopyridine | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 2-(4-Chloro-2-isopropylphenyl)pyridine |

| Methyl 4-iodobenzoate | Pd(OAc)2 / SPhos | K3PO4 | THF/Water | Methyl 4'-chloro-2'-isopropyl-[1,1'-biphenyl]-4-carboxylate |

| 1-Bromonaphthalene | Pd2(dba)3 / XPhos | K3PO4 | t-BuOH | 1-(4-Chloro-2-isopropylphenyl)naphthalene |

Regioselective Functionalization Enabled by the Boronic Acid Group

Regioselectivity, the control of where a reaction occurs on a molecule, is a cornerstone of modern synthetic chemistry. The use of this compound in cross-coupling reactions is an excellent example of regioselective synthesis. The boronic acid group is positioned at a specific carbon atom (C1) of the phenyl ring, and it is at this exact position that the new carbon-carbon bond will form during a Suzuki-Miyaura coupling. acs.orgacs.org

This inherent reactivity allows for the unambiguous introduction of the 4-chloro-2-isopropylphenyl moiety onto a target molecule without the formation of unwanted positional isomers. For instance, when coupling with a di-halogenated heterocycle, the reaction can be tuned to occur selectively at one position over another, depending on the reaction conditions and the electronic nature of the halide positions. acs.orgacs.org This precise control is critical when building complex molecules where the exact placement of substituents determines the final compound's biological activity or material properties. The boronic acid, therefore, acts as a "regiochemical handle," directing the functionalization to a specific and desired location.

Stereoselective Transformations Incorporating this compound

While this compound is itself an achiral molecule, it can be a crucial component in stereoselective transformations, particularly in the synthesis of axially chiral biaryls, known as atropisomers. Atropisomerism arises from hindered rotation around a single bond, and it is a key feature in many chiral ligands and biologically active molecules. nih.govrsc.org

The significant steric bulk of the isopropyl group at the ortho position of this compound makes it an excellent candidate for creating atropisomers. When this boronic acid is coupled with another sterically demanding ortho-substituted aryl halide via a Suzuki-Miyaura reaction, the resulting biaryl product can have a high barrier to rotation around the newly formed C-C bond. scripps.edu By using a chiral palladium catalyst or ligand, this coupling reaction can be performed enantioselectively, leading to the preferential formation of one atropisomer over the other. nih.govbeilstein-journals.org This strategy provides a powerful route to enantiomerically enriched biaryl compounds that are valuable in asymmetric catalysis and medicinal chemistry.

| Aryl Halide Partner | Chiral Ligand | Potential Product Class | Significance |

|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | (S)-BINAP | Axially Chiral Biaryl | Precursor for chiral ligands in asymmetric synthesis. |

| N,N-Diisopropyl-2-bromo-6-methylbenzamide | (R)-KenPhos | Atropisomeric Amide | Scaffolds for biologically active compounds. nih.gov |

| 2-Bromo-3-methoxynaphthalene | (S)-MeO-BIPHEP | Axially Chiral Biaryl Ether | Building blocks for chiral materials and polymers. |

Computational and Mechanistic Investigations of 4 Chloro 2 Isopropylphenyl Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like (4-Chloro-2-isopropylphenyl)boronic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties.

For this compound, these studies would focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron-withdrawing nature of the chloro substituent and the electron-donating, sterically bulky nature of the isopropyl group would significantly influence these properties. The boronic acid group itself is electron-deficient, which plays a crucial role in its reactivity, particularly in cross-coupling reactions.

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined accurately.

Density Functional Theory (DFT) Calculations of Reaction Pathways

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the structures of transition states. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, DFT can be used to model the entire catalytic cycle.

This would involve calculating the energies of reactants, intermediates, transition states, and products for each elementary step: oxidative addition, transmetalation, and reductive elimination. These calculations would provide insights into the rate-determining step of the reaction and how the chloro and isopropyl substituents affect the activation barriers of each step.

Mechanistic Elucidation of Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key reagents. ubc.ca The mechanism is generally understood to involve a palladium catalyst. ubc.ca For this compound, a detailed mechanistic study would investigate the specific roles of the substituents.

The bulky isopropyl group ortho to the boronic acid can be expected to exert significant steric hindrance, potentially slowing down the transmetalation step. The electronic effect of the para-chloro group would also influence the reactivity of the boronic acid. Mechanistic studies often combine experimental kinetics with computational modeling to build a comprehensive picture of the reaction.

Conformational Analysis and Steric Effects of the Isopropyl and Chloro Substituents

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. Conformational analysis, typically performed using computational methods, would explore the rotational barriers around the C-B and C-C bonds.

Table 2: Hypothetical Conformational Data for this compound

| Dihedral Angle | Predicted Value (degrees) | Description |

|---|---|---|

| C-C-B-O | Orientation of the boronic acid group. |

Note: The values in this table are illustrative and would require specific conformational analysis calculations.

Spectroscopic Property Predictions and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For this compound, DFT calculations could predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts. These predicted spectra can be compared with experimentally obtained spectra to validate the computational model and aid in the assignment of peaks. Discrepancies between predicted and experimental data can often provide deeper insights into the molecular structure and its environment.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | ||

| Isopropyl CH | ||

| Isopropyl CH₃ |

Note: The values in this table are illustrative and would require specific calculations and experimental data.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Isopropylphenyl Boronic Acid

Development of Novel Catalytic Systems for (4-Chloro-2-isopropylphenyl)boronic Acid Transformations

The reactivity of this compound in cross-coupling reactions is heavily influenced by the steric hindrance imposed by the isopropyl group ortho to the boronic acid moiety. This structural feature presents a challenge for traditional palladium catalysts, often requiring higher catalyst loadings and harsher reaction conditions. Future research is intensely focused on developing more efficient catalytic systems that can overcome these steric challenges.

A primary area of development is the design of advanced palladium catalysts incorporating sophisticated ligands. N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands for this purpose. Their strong σ-donating properties and tunable steric bulk can significantly enhance the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. organic-chemistry.orgrsc.org For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in Suzuki-Miyaura couplings involving sterically hindered substrates, achieving excellent yields with low catalyst loadings under mild conditions. organic-chemistry.org Similarly, novel monophosphine ligands, such as indolylphosphines (WK-phos) and biphenyl-based phosphines (BI-DIME, AntPhos), have been engineered to create a highly active and sterically accessible catalytic center, facilitating the coupling of demanding substrates like this compound. researchgate.netresearchgate.netrsc.org

Beyond the traditional Suzuki-Miyaura reaction, emerging research aims to utilize this compound in novel transformations. Palladium-catalyzed C-H activation and arylation reactions represent a frontier in synthetic chemistry, offering a more atom-economical approach to building molecular complexity. digitellinc.com Future catalytic systems will likely enable the direct coupling of this boronic acid with unactivated C-H bonds in various aromatic and heteroaromatic partners, bypassing the need for pre-functionalized substrates. acs.orgresearchgate.netrsc.org

| Catalyst System | Ligand Type | Key Advantages for Hindered Substrates | Potential Application for this compound |

| Pd-NHC Complexes | N-Heterocyclic Carbene | Strong σ-donation, tunable steric bulk, high stability | Efficient Suzuki-Miyaura coupling under mild conditions. organic-chemistry.org |

| Pd-Indolylphosphine | Monophosphine | High activity at low catalyst loadings (ppm levels) | Cost-effective, large-scale synthesis of biaryl compounds. researchgate.net |

| Pd-Biphenylphosphine | Monophosphine | Excellent reactivity for tetra-ortho-substituted biaryls | Synthesis of highly complex and sterically crowded molecules. researchgate.netrsc.org |

| Pd-NNO Pincer | Pincer Ligand | High stability, potential for C-H activation reactions | Direct arylation of heteroarenes without pre-functionalization. acs.org |

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. For this compound, this involves two main aspects: the sustainable synthesis of the boronic acid itself and the greening of its subsequent coupling reactions.

Traditional syntheses of arylboronic acids often involve organolithium or Grignard reagents, which can have poor functional group tolerance and generate significant waste. nih.gov Greener alternatives are being actively explored. One promising route is the transition-metal-catalyzed C-H borylation of the corresponding 1-chloro-3-isopropylbenzene. nih.govgrantome.com This method offers high atom economy and avoids the use of halogenated starting materials for the borylation step. Another approach involves the Sandmeyer borylation of arylamines, providing a simple and green method for accessing arylboronic acids. organic-chemistry.org

For transformations using this compound, the focus is on replacing hazardous solvents and developing more environmentally friendly catalytic systems. acsgcipr.org Solvents like DMF, NMP, and 1,4-dioxane (B91453) are being substituted with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. acsgcipr.orgacs.orgresearchgate.net Research has shown that nickel-catalyzed Suzuki-Miyaura couplings can be performed efficiently in these green solvents. acs.org The use of water as a reaction medium is also a key goal, with micellar catalysis conditions showing promise for the borylation of aryl bromides. organic-chemistry.org Furthermore, replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as nickel is a rapidly growing area of research with significant potential for reducing the environmental impact of these reactions. acsgcipr.orgacs.org

| Green Chemistry Approach | Application Area | Key Benefits |

| C-H Borylation | Synthesis of Boronic Acid | High atom economy, avoids organometallic reagents. grantome.com |

| Use of Green Solvents | Coupling Reactions | Reduced environmental impact and toxicity (e.g., 2-MeTHF, CPME). acs.orgacs.org |

| Aqueous/Micellar Catalysis | Coupling Reactions | Eliminates organic solvents, simplifies purification. organic-chemistry.orgresearchgate.net |

| Base Metal Catalysis | Coupling Reactions | Replaces precious palladium with abundant metals like nickel. acsgcipr.org |

| Heterogeneous Catalysts | Coupling Reactions | Simplifies catalyst recovery and reuse, reduces metal leaching. acsgcipr.org |

Integration into Flow Chemistry Systems for Scalable Production

The transition from laboratory-scale batch synthesis to industrial-scale production presents numerous challenges, including safety, scalability, and consistency. Flow chemistry, or continuous processing, offers a powerful solution to these challenges and is a major avenue for future research involving this compound. researchgate.net

Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. google.comrsc.org This technology is particularly well-suited for the synthesis of boronic acids and their derivatives, which often involve highly reactive organometallic intermediates. d-nb.info Researchers have developed simple continuous flow setups capable of synthesizing boronic acids from aryl bromides in seconds with a high throughput, making the process highly efficient for multigram-scale production. rsc.orgorganic-chemistry.org

Furthermore, flow chemistry enables the "telescoping" of reaction sequences, where multiple synthetic steps are integrated into a single, continuous process without isolating intermediates. acs.org For example, the synthesis of a bromoarylboronic acid can be directly coupled with a subsequent Suzuki reaction in a continuous flow system, significantly streamlining the production of biaryl compounds. researchgate.net This approach is being actively developed for the production of pharmaceutical intermediates, where the consistent quality and scalability offered by flow systems are paramount. researchgate.netresearchgate.net The application of these continuous flow methodologies to produce this compound and use it in subsequent telescoped reactions represents a significant opportunity for efficient and safe large-scale manufacturing.

Computational Design of New Reactions Based on this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. tandfonline.com For reactions involving this compound, computational studies are poised to accelerate the discovery of new catalysts and reaction pathways.

DFT calculations provide detailed insights into the entire catalytic cycle of the Suzuki-Miyaura reaction, including the energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.govnih.gov This understanding allows researchers to rationally design ligands and catalysts that lower the activation barriers for key steps, which is especially important for sterically hindered substrates. nih.gov By modeling the interaction of this compound with different palladium-ligand complexes, new catalysts can be designed in silico before being synthesized in the lab, saving significant time and resources.

Moreover, computational tools are being developed to predict the reactivity of novel boronic acids. Algorithms that correlate calculated energy differences with experimental reaction rates can forecast the stability and reactivity of a given boronic acid under various pH conditions, helping to avoid unwanted side reactions like protodeboronation. acs.org As these predictive models become more accurate, they will enable the computational design of entirely new reactions, exploring the untapped reactivity of molecules like this compound and expanding their synthetic utility. researchgate.netmdpi.com

| Computational Method | Application | Insight Provided |

| Density Functional Theory (DFT) | Mechanistic Studies | Energy profiles of catalytic cycles (oxidative addition, transmetalation, etc.). tandfonline.comnih.gov |

| In Silico Catalyst Design | Catalyst Development | Prediction of catalyst performance with specific substrates. nih.gov |

| Reactivity Prediction Algorithms | Reaction Optimization | Prediction of reaction rates and side reactions (e.g., protodeboronation). acs.org |

| Quantum Mechanical Techniques | Drug Discovery | Calculation of binding energies between boronic acid-based inhibitors and protein targets. biorxiv.org |

Expanding the Scope of Application in Diverse Chemical Disciplines

While this compound is a valuable synthetic intermediate, future research is aimed at leveraging the unique properties of the boronic acid functional group to expand its application into new scientific areas, particularly medicinal chemistry and materials science. nbinno.comresearchgate.net

In medicinal chemistry, phenylboronic acids have gained significant attention for their ability to form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and glycoproteins. nih.govresearchgate.net This property is being exploited to design targeted drug delivery systems. For instance, nanoparticles functionalized with phenylboronic acid can selectively bind to sialic acids that are overexpressed on the surface of cancer cells, enabling targeted delivery of chemotherapeutic agents. japsonline.comjapsonline.com The (4-Chloro-2-isopropylphenyl) moiety could be incorporated into such systems to fine-tune properties like lipophilicity and binding affinity. Furthermore, boronic acids are known to act as inhibitors for certain enzymes, such as proteasomes and serine proteases, making them valuable warheads for drug design. nih.govwikipedia.org

In materials science, the dynamic covalent nature of the boronate ester bond is being used to create stimuli-responsive and self-healing materials. rsc.org Hydrogels cross-linked with boronate esters can degrade in response to changes in pH or the presence of sugars, and can self-heal upon breaking. The specific substitution pattern of this compound could be used to engineer materials with tailored mechanical and responsive properties for applications in sensing, diagnostics, and controlled release. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-2-isopropylphenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of substituted phenylboronic acids typically involves palladium-catalyzed Miyaura borylation or direct electrophilic substitution on pre-functionalized aryl halides. For isopropyl-substituted analogs, optimizing steric effects is critical. For example, using Pd(dppf)Cl₂ as a catalyst and pinacolborane in THF at 80°C can improve yields for sterically hindered substrates . Purification often involves recrystallization or silica gel chromatography under inert conditions to prevent boronic acid degradation.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodology : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting boronic acid impurities at sub-ppm levels, as demonstrated for structurally similar analogs . Complementary techniques include ¹H/¹¹B NMR to confirm boronic acid functionality and HPLC with UV detection for quantifying organic impurities.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Boronic acids may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and protective eyewear. Store under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods guide the optimization of Suzuki-Miyaura reactions involving this compound?

- Methodology : Principal Component Analysis (PCA) and k-means clustering of QSAR descriptors (e.g., steric, electronic parameters) can identify optimal aryl halide/boronic acid pairings. For example, clustering 5,136 boronic acids into 200 groups helps select diverse substrates for reaction screening, reducing experimental redundancy . Density Functional Theory (DFT) calculations predict transition-state energies, aiding ligand selection (e.g., SPhos for bulky substrates) .

Q. What strategies resolve contradictions in reaction yields reported for this compound under varying conditions?

- Methodology : Systematic Design of Experiments (DoE) with mixed-variable optimization (e.g., base, solvent, ligand) isolates critical factors. In a Suzuki-Miyaura case study, evaluating 3,696 combinations via surrogate models (e.g., Bayesian optimization) identified tert-butoxide as superior to carbonate bases in polar aprotic solvents . Contradictions often arise from unaccounted variables like trace moisture or catalyst lot variability.

Q. How can researchers mitigate genotoxic risks from boronic acid impurities in drug development?

- Methodology : LC-MS/MS in MRM mode detects mutagenic impurities (e.g., methyl phenyl boronic acid) at <1 ppm in APIs. Derivatization-free protocols using acidic mobile phases (0.1% formic acid) enhance sensitivity and throughput . Computational toxicity prediction tools (e.g., DEREK) flag structural alerts for proactive impurity control.

Q. What role does the isopropyl substituent play in the electronic and steric properties of this compound?

- Methodology : Hammett substituent constants (σ⁺) and X-ray crystallography reveal that the isopropyl group increases steric bulk, reducing coupling rates in Suzuki reactions but improving selectivity for ortho-substituted aryl halides. Comparative studies with 4-fluoro analogs show enhanced stability due to reduced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.